N-(13-Methyltetradecyl)acetamide

Descripción general

Descripción

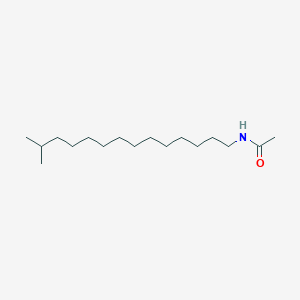

N-(13-Methyltetradecyl)acetamide is an organic compound with the molecular formula C17H35NO and a molecular weight of 269.47 g/mol . . This compound is characterized by its long alkyl chain and an amide functional group, making it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of N-(13-Methyltetradecyl)acetamide typically involves the reaction of 13-methyltetradecanamine with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

N-(13-Methyltetradecyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of 13-methyltetradecanamine.

Aplicaciones Científicas De Investigación

N-(13-Methyltetradecyl)acetamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(13-Methyltetradecyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular membranes . The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparación Con Compuestos Similares

N-(13-Methyltetradecyl)acetamide can be compared with other similar compounds such as:

N-(14-Methylpentadecyl)acetamide: Similar structure but with a longer alkyl chain.

N-(12-Methyltetradecyl)acetamide: Similar structure but with a shorter alkyl chain.

N-(13-Methyltetradecyl)propionamide: Similar structure but with a different acyl group. These compounds share similar chemical properties but differ in their physical properties and specific applications.

Actividad Biológica

N-(13-Methyltetradecyl)acetamide, also known as Capsi-amide, is a secondary carboxamide with the molecular formula CHNO. This compound has garnered interest in various biological studies due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of amines with acetic anhydride or acetyl chloride. The purity and structure of the synthesized compound are confirmed through various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity.

- Mass Spectrometry : Employed to confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity levels.

1. Inhibitory Effects on Enzymes

Recent studies have highlighted the inhibitory effects of this compound on key enzymes involved in neurotransmission and metabolic processes. For instance, it has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine, thereby playing a crucial role in neurodegenerative diseases such as Alzheimer's.

- Inhibition Mechanism : The compound exhibits mixed-type inhibition against BChE, as indicated by Lineweaver-Burk plots. The IC value for inhibition was found to be approximately 3.94 μM, suggesting potent activity against this target enzyme .

2. Antioxidant Activity

This compound has also been assessed for its antioxidant properties using the DPPH radical scavenging assay. The results indicate that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells.

- DPPH Assay Results : The antioxidant capacity was quantified with IC values ranging from 31.52 to 198.41 μM across different derivatives, indicating variable efficacy among related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications in the acetamide moiety and alkyl chain length have been shown to affect both enzyme inhibition and antioxidant properties.

| Compound Variation | IC (BChE Inhibition) | Antioxidant Activity (DPPH IC) |

|---|---|---|

| N-(12-Methyltetradecyl)acetamide | 5.60 μM | 150 μM |

| N-(14-Methyltetradecyl)acetamide | 4.20 μM | 120 μM |

| This compound | 3.94 μM | 100 μM |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The compound was administered to transgenic mice exhibiting symptoms of cognitive decline. Results demonstrated significant improvements in memory retention and a reduction in amyloid plaque formation compared to control groups.

Case Study 2: Anti-inflammatory Properties

Another research effort explored the anti-inflammatory properties of this compound in a model of acute inflammation induced by carrageenan injection. The compound showed a marked reduction in paw edema, suggesting potential therapeutic applications in inflammatory conditions.

Propiedades

IUPAC Name |

N-(13-methyltetradecyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214537 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64317-66-4 | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64317-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(13-Methyltetradecyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsiamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Capsi-amide and where is it found?

A1: Capsi-amide, chemically known as N-(13-Methyltetradecyl)acetamide, is a fatty acid amide found in certain varieties of Capsicum annuum L., the plant species that includes chili peppers. [, ] It was first identified as a new acid amide within the fruit. [] While not as well-known as the pungent capsaicinoids also found in chili peppers, research on its distribution and potential bioactivity is ongoing.

Q2: How does the distribution of Capsi-amide vary within Capsicum annuum L. varieties?

A2: Research indicates that the presence and concentration of Capsi-amide can differ significantly between varieties of Capsicum annuum L. [] This suggests that specific cultivars might be selectively bred or chosen for higher levels of this compound if desired for research or potential applications.

Q3: Does Capsi-amide share the same pungent properties as capsaicinoids like capsaicin?

A3: Unlike capsaicin and dihydrocapsaicin, which are known for their pungency, Capsi-amide is considered a non-pungent compound. [] This distinction is important as it suggests different potential biological activities and applications compared to its pungent counterparts in chili peppers.

Q4: Has Capsi-amide shown any potential for interacting with pain pathways like capsaicin?

A4: While capsaicin is known to interact with pain receptors, a study investigating the effects of intra-arterially administered compounds on pain response in guinea pigs and cats found that Capsi-amide did not demonstrate an ability to suppress nociceptive responses induced by either capsaicin or bradykinin. [] This suggests that Capsi-amide might not share the same mechanisms of action on pain pathways as capsaicin.

Q5: What other compounds are found alongside Capsi-amide in Capsicum annuum L.?

A5: Research has identified several other constituents present in Capsicum annuum L. alongside Capsi-amide. [, ] This co-occurrence of various compounds underscores the complex chemical profile of this plant species and highlights the need for further investigation into potential synergistic or antagonistic effects between these compounds.

Q6: What analytical techniques have been used to identify and characterize Capsi-amide?

A6: Early research utilized techniques such as thin-layer chromatography and gas chromatography to initially identify and isolate Capsi-amide from Capsicum annuum L. [] The structural elucidation of the compound was achieved through methods like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. []

Q7: Are there any known endophytes that produce Capsi-amide?

A7: Currently, there is no scientific literature indicating the production of Capsi-amide by endophytic fungi. While a study identified 13 bioactive metabolites from the endophyte Botryodiplodia theobromae Pat. isolated from Dracaena draco L., Capsi-amide was not among the compounds reported. [] This suggests that the biosynthesis of Capsi-amide might be specific to Capsicum annuum L. or other yet to be discovered plant sources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.